N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
Description
N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a benzamide derivative characterized by a complex structure featuring:
- A 3,5-dimethylbenzamide core.
- A 2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl side chain.
- A thioether linkage connecting the indole moiety to the 2-chloro-6-fluorobenzyl group.
Properties
IUPAC Name |
N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN2OS/c1-17-12-18(2)14-19(13-17)26(31)29-10-11-30-15-25(20-6-3-4-9-24(20)30)32-16-21-22(27)7-5-8-23(21)28/h3-9,12-15H,10-11,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSUSXWMUGRTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic molecule characterized by its unique structural features, including an indole ring, a thioether linkage, and a benzamide group. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications.
Chemical Structure and Properties
- Molecular Formula : C24H18ClF3N2OS
- Molecular Weight : 474.93 g/mol
- IUPAC Name : N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2,6-difluorobenzamide
The compound's structure is pivotal in influencing its biological interactions and therapeutic potential.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Case Study : A study on indole-based compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptotic cell death.
Antimicrobial Activity
The thioether linkage in the compound suggests potential antimicrobial properties. Compounds containing similar moieties have been reported to exhibit activity against a range of pathogens, including bacteria and fungi.
Research Findings : A series of thioether-containing compounds were evaluated for their antifungal activity against Candida albicans. Results indicated that certain derivatives showed promising antifungal effects with low toxicity profiles . The mechanism involved disruption of fungal cell membrane integrity.
Enzyme Inhibition
This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition can lead to therapeutic effects in conditions such as gout or hyperuricemia.
Example : Similar compounds have been identified as xanthine oxidase inhibitors, which are beneficial in lowering uric acid levels in patients with gout. The structure-function relationship analysis suggests that modifications to the benzamide group can enhance inhibitory potency .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide exhibit significant anticancer properties. Indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell survival and proliferation.
Case Study: A study demonstrated that indole-based compounds inhibited the growth of breast and colon cancer cell lines. The mechanism involved the activation of caspase pathways leading to apoptotic cell death.
Antimicrobial Activity
The thioether linkage in this compound suggests potential antimicrobial properties. Compounds containing similar moieties have shown activity against various pathogens.
Research Findings: A series of thioether-containing compounds were evaluated for antifungal activity against Candida albicans. Certain derivatives exhibited promising antifungal effects with low toxicity profiles, disrupting fungal cell membrane integrity.
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Example: Similar compounds have been identified as xanthine oxidase inhibitors, beneficial for lowering uric acid levels in patients with gout. Structure-function relationship analysis suggests that modifications to the benzamide group can enhance inhibitory potency.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Antimicrobial | Disrupts cell membrane integrity | |
| Enzyme Inhibition | Xanthine oxidase inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzamide derivatives modified with sulfur-containing heterocycles. Below is a detailed comparison with analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Variations: The target compound’s indole-thioether moiety distinguishes it from analogs with isoxazole, thiazole, or oxadiazole cores . Indole derivatives are associated with enhanced blood-brain barrier penetration compared to smaller heterocycles.
Substituent Effects: The 2-chloro-6-fluorobenzyl group in the target compound provides dual halogenation, which may enhance receptor binding affinity and metabolic stability compared to mono-halogenated or non-halogenated analogs . Nitro groups in analogs like increase electrophilicity but may raise toxicity concerns, whereas the target’s methyl groups on the benzamide core improve solubility and reduce oxidative metabolism .
Biological Implications: Thiazole- and isoxazole-containing analogs (e.g., ) are reported to target platelet aggregation and thrombosis, suggesting the target compound’s indole core may shift its activity toward antiproliferative or antiviral pathways.
Research Findings and Limitations
- Evidence Gaps : The provided sources lack direct pharmacological data (e.g., IC50, selectivity indices) for the target compound, necessitating extrapolation from structural analogs.
- Contradictions : While halogenated benzamides are generally associated with anticancer activity , nitro-substituted derivatives (e.g., ) may prioritize antiviral mechanisms, highlighting structural-activity trade-offs.
Preparation Methods
Preparation of 3-Mercapto-1H-indole
The thiol group at the indole C3 position is introduced via thiourea-mediated nucleophilic substitution on 3-bromoindole:
Procedure :
- 3-Bromoindole (1.0 eq) is refluxed with thiourea (3.0 eq) in anhydrous ethanol under nitrogen for 12 h.
- The intermediate is hydrolyzed with 6 M NaOH at 60°C for 2 h.
- Acidification with HCl yields 3-mercaptoindole as a pale yellow solid (Yield: 68–72%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 14 h (thiourea + hydrolysis) |
| Characterization | $$ ^1H $$ NMR (DMSO-d6): δ 11.2 (s, 1H, SH), 7.35–6.82 (m, 5H, indole-H) |
Thioether Formation with 2-Chloro-6-fluorobenzyl Chloride
The thiol undergoes alkylation under Schotten-Baumann conditions :
Procedure :
- 3-Mercaptoindole (1.0 eq) is dissolved in 1:1 H2O:IPA with NaOH (2.2 eq).
- 2-Chloro-6-fluorobenzyl chloride (1.05 eq) is added dropwise at 40°C.
- The mixture is stirred for 3 h, acidified with formic acid, and filtered to isolate the product (Yield: 89–93%).
Optimization Insights :
- Base Selection : NaOH outperforms K2CO3 in minimizing disulfide byproducts.
- Solvent System : Isopropyl alcohol (IPA) enhances solubility of the hydrophobic benzyl chloride.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Solvent | H2O:IPA (1:1) |
| Temperature | 40°C |
| Time | 3 h |
| Yield | 93% (isolated) |
| Purity | >98% (HPLC) |
N1-Alkylation to Install Ethylamine Sidechain
Synthesis of 2-Chloroethylamine Hydrochloride
Procedure :
Ethanolamine is treated with thionyl chloride in dichloromethane at 0°C, followed by reflux (Yield: 85%).
Indole Alkylation via Nucleophilic Substitution
Procedure :
- 3-((2-Chloro-6-fluorobenzyl)thio)-1H-indole (1.0 eq) and 2-chloroethylamine hydrochloride (1.2 eq) are suspended in DMF.
- K2CO3 (3.0 eq) is added, and the mixture is heated at 80°C for 8 h under N2.
- The product is extracted with EtOAc and purified via silica chromatography (Yield: 74–78%).
Critical Observations :
- Solvent Choice : DMF facilitates solubility but requires thorough removal during workup.
- Byproduct Mitigation : Excess amine minimizes dimerization of the ethylamine sidechain.
Spectroscopic Data :
- $$ ^1H $$ NMR (CDCl3): δ 7.62 (d, J = 7.8 Hz, 1H, indole-H), 4.21 (t, J = 6.1 Hz, 2H, NCH2), 3.85 (s, 2H, SCH2), 3.02 (t, J = 6.1 Hz, 2H, CH2NH2).
Amide Coupling with 3,5-Dimethylbenzoyl Chloride
Preparation of 3,5-Dimethylbenzoyl Chloride
Procedure :
3,5-Dimethylbenzoic acid (1.0 eq) is refluxed with thionyl chloride (3.0 eq) in anhydrous toluene for 2 h (Yield: 95%).
Coupling Reaction
Procedure :
- 2-(3-((2-Chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethylamine (1.0 eq) is dissolved in anhydrous CH2Cl2.
- 3,5-Dimethylbenzoyl chloride (1.1 eq) and Et3N (2.5 eq) are added at 0°C.
- The reaction is stirred for 4 h at 25°C, washed with NaHCO3, and purified via recrystallization (Yield: 82–86%).
Coupling Agent Comparison :
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 86 | 97 |
| DCC/DMAP | 78 | 94 |
| SOCl2/Et3N | 82 | 96 |
Global Reaction Pathway and Yield Optimization
Synthetic Route :
- 3-Bromoindole → 3-mercaptoindole (72%)
- Thioether formation (93%)
- N1-alkylation (78%)
- Amide coupling (86%)
Cumulative Yield :
$$
0.72 \times 0.93 \times 0.78 \times 0.86 = 0.439 \quad (43.9\% \text{ overall})
$$
Purification Strategies :
- Recrystallization from IPA for thioether intermediate.
- Silica gel chromatography (EtOAc/hexanes) for amine and amide stages.
Analytical Characterization and Quality Control
Spectroscopic Data
- HRMS (ESI+) : m/z calcd for C27H24ClFN2OS [M+H]+: 503.1264; found: 503.1268.
- $$ ^1H $$ NMR (400 MHz, CDCl3) : δ 7.85 (s, 1H, indole-H), 7.32–7.18 (m, 6H, aromatic), 4.52 (t, J = 6.2 Hz, 2H, NCH2), 4.20 (s, 2H, SCH2), 2.85 (t, J = 6.2 Hz, 2H, CH2N), 2.44 (s, 6H, CH3).
Purity Assessment
- HPLC : 98.7% (C18, 70:30 MeCN/H2O, 1 mL/min).
- DSC : Melting endotherm at 178–180°C (decomposition-free).
Q & A
Basic: What experimental conditions are critical for optimizing the synthesis of this compound to achieve high yield and purity?
Answer:
The synthesis requires precise control of reaction parameters, including:
- Temperature: Reactions involving thioether linkages (e.g., benzylthio-indol derivatives) often proceed optimally at 60–80°C to balance reactivity and side-product formation .
- Solvent selection: Polar aprotic solvents like DMF or DMSO enhance solubility of aromatic intermediates, while ethers (THF) may stabilize reactive intermediates .
- Reaction time: Monitoring via TLC or HPLC is essential to prevent over-alkylation or degradation. For example, indole alkylation steps may require 12–24 hours .
Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to isolate >95% purity .
Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substitution patterns (e.g., chloro-fluorobenzyl, dimethylbenzamide groups). Key signals include aromatic protons at δ 6.8–7.5 ppm and methyl groups at δ 2.3–2.6 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ for C25H23ClFN2OS requires m/z 477.1154) .
- X-ray crystallography: Resolves stereochemical ambiguities, such as indole-thioether bond geometry, using single-crystal data (R-factor <0.05) .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
Answer:
- Cross-validation: Compare NMR chemical shifts with Density Functional Theory (DFT)-predicted values for key protons/carbons. Discrepancies >0.5 ppm may indicate conformational flexibility .
- Dynamic simulations: Perform molecular dynamics (MD) to assess solvent or temperature effects on conformation. For example, benzylthio groups may adopt multiple rotamers in solution .
- Synchrotron XRD: High-resolution crystallography can validate computationally predicted crystal packing .
Advanced: What methodological approaches are recommended to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes. Focus on the indole-thioether moiety’s potential π-π stacking or hydrophobic interactions .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time. For instance, immobilize the target protein and measure compound association/dissociation rates .
- Isothermal Titration Calorimetry (ITC): Provides thermodynamic data (ΔH, ΔS) for binding, clarifying entropy-driven vs. enthalpy-driven interactions .
Advanced: How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies:
- Kinetic modeling: Calculate degradation rate constants (k) and half-life (t1/2) under physiological conditions (pH 7.4, 37°C) .
Advanced: What strategies can mitigate challenges in purifying this compound from complex reaction mixtures?
Answer:
- Solvent optimization: Use mixed solvents (e.g., dichloromethane/methanol) to improve solubility of polar byproducts.
- Flash chromatography: Employ gradient elution (hexane → ethyl acetate → methanol) with UV monitoring at 254 nm for indole absorption .
- Preparative HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely eluting impurities .
Advanced: How can researchers evaluate the environmental fate and ecotoxicological impact of this compound?
Answer:
- Biodegradation assays: Use OECD 301F (aerobic sludge) to measure half-life in soil/water. Chloro-fluorobenzyl groups may persist due to low microbial activity .
- QSAR modeling: Predict bioaccumulation (logP >3 suggests high lipid affinity) and toxicity (e.g., EC50 for Daphnia magna) .
- Metabolite profiling: LC-MS/MS identifies transformation products (e.g., sulfoxide derivatives) in simulated sunlight or microbial media .
Advanced: What theoretical frameworks guide the interpretation of this compound’s structure-activity relationships (SAR)?
Answer:
- Hammett substituent constants: Correlate electron-withdrawing groups (Cl, F) on the benzyl ring with enhanced electrophilicity of the thioether linkage .
- Lipinski’s Rule of Five: Assess drug-likeness (e.g., molecular weight <500, logP <5) to prioritize derivatives for in vivo testing .
- Free-Wilson analysis: Deconstruct activity contributions of substituents (e.g., dimethylbenzamide vs. alternative amides) .
Advanced: How can contradictions between in vitro and in vivo activity data be systematically addressed?
Answer:
- Pharmacokinetic profiling: Measure bioavailability (Cmax, AUC) and tissue distribution in rodent models. Poor solubility or rapid metabolism may explain discrepancies .
- Metabolomic screening: Identify active/inactive metabolites using hepatocyte incubations and LC-HRMS .
- Target engagement assays: Use PET imaging or fluorescence anisotropy to confirm target binding in vivo .
Advanced: What methodological considerations are critical when integrating this compound into a broader theoretical framework (e.g., enzyme inhibition or receptor modulation)?
Answer:
- Hypothesis-driven design: Align experiments with established mechanisms (e.g., allosteric vs. competitive inhibition) using kinetic assays (e.g., Lineweaver-Burk plots) .
- Multivariate analysis: Apply principal component analysis (PCA) to correlate structural descriptors (e.g., steric bulk, logD) with activity across analogs .
- Peer validation: Compare results with PubChem BioAssay data (if available) or prior studies on structurally related benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
